5-Cyclopropoxy-2-formyl-N,N-dimethylisonicotinamide
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Overview
Description
5-Cyclopropoxy-2-formyl-N,N-dimethylisonicotinamide is an organic compound with the molecular formula C12H14N2O3 and a molecular weight of 234.254 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a formyl group, and a dimethylisonicotinamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-2-formyl-N,N-dimethylisonicotinamide typically involves the reaction of 5-cyclopropoxy-2-formylisonicotinic acid with N,N-dimethylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, at a controlled temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-2-formyl-N,N-dimethylisonicotinamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The cyclopropoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 5-Cyclopropoxy-2-carboxy-N,N-dimethylisonicotinamide.
Reduction: 5-Cyclopropoxy-2-hydroxymethyl-N,N-dimethylisonicotinamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Cyclopropoxy-2-formyl-N,N-dimethylisonicotinamide is used in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-2-formyl-N,N-dimethylisonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 5-Cyclopropoxy-2-formyl-N-methylisonicotinamide
- 5-Cyclopropoxy-2-formylisonicotinic acid
- 5-Cyclopropoxy-2-hydroxymethyl-N,N-dimethylisonicotinamide
Uniqueness
5-Cyclopropoxy-2-formyl-N,N-dimethylisonicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications, particularly in the synthesis of novel compounds and the study of molecular interactions .
Properties
Molecular Formula |
C12H14N2O3 |
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Molecular Weight |
234.25 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-formyl-N,N-dimethylpyridine-4-carboxamide |
InChI |
InChI=1S/C12H14N2O3/c1-14(2)12(16)10-5-8(7-15)13-6-11(10)17-9-3-4-9/h5-7,9H,3-4H2,1-2H3 |
InChI Key |
YIGZCOWQZUFXBL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C=NC(=C1)C=O)OC2CC2 |
Origin of Product |
United States |
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